2-[4-(Trifluoromethyl)phenyl]piperidine
Description
Historical Context and Evolution of Piperidine (B6355638) Scaffolds in Chemical Research
The piperidine scaffold, a six-membered ring containing a nitrogen atom, is a ubiquitous and vital component in the realm of chemical and pharmaceutical research. nih.govnih.gov Its presence is noted in numerous natural alkaloids, such as piperine (B192125) from black pepper, which historically gave the compound its name. tandfonline.com The versatility of the piperidine ring has made it a cornerstone in the synthesis of a vast array of pharmaceutical agents. nih.gov
Over the last several decades, research has consistently highlighted the importance of piperidine derivatives in drug discovery, with these scaffolds being integral to over 70 commercially available drugs, including several blockbuster medications. acs.orgnih.gov The ability of the piperidine ring to be readily functionalized allows for the creation of diverse chemical libraries, leading to the discovery of compounds with a wide range of pharmacological activities. nih.gov These activities span various therapeutic areas, including but not limited to, central nervous system disorders, cancer, and infectious diseases. nih.govmdpi.com The development of novel synthetic methods, such as catalytic hydrogenation and various cyclization strategies, has further expanded the accessibility and diversity of piperidine-based compounds for research. nih.gov
Rationale for Investigating the 2-[4-(Trifluoromethyl)phenyl]piperidine Motif
The specific investigation into the this compound motif is driven by the unique and advantageous properties conferred by its constituent parts: the phenylpiperidine structure and the trifluoromethyl group.
The phenylpiperidine framework is a well-established pharmacophore, particularly for agents targeting the central nervous system. researchgate.netwikipedia.orgpainphysicianjournal.com Derivatives of phenylpiperidine have been shown to exhibit a range of pharmacological effects, including analgesic and antipsychotic properties. researchgate.netwikipedia.org The position of the phenyl ring on the piperidine core significantly influences the biological activity. acs.org
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely used strategy in modern drug design. acs.org This group is known to enhance several key properties of a compound, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. acs.org The strong electron-withdrawing nature of the trifluoromethyl group can also modulate the acidity or basicity of nearby functional groups, which can be crucial for receptor interactions. mdpi.com The presence of the -CF3 group on the phenyl ring in the 4-position is a common feature in many successful pharmaceuticals.
The combination of the phenylpiperidine scaffold with a trifluoromethyl substituent is therefore a rational approach to developing novel compounds with potentially enhanced pharmacological profiles. For instance, research on a related compound, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, demonstrated good anti-tuberculosis activity, highlighting the potential for this scaffold in infectious disease research. nih.gov
Scope and Objectives of Research on this compound
The primary objectives of research on this compound and its derivatives are to synthesize and characterize these novel chemical entities and to evaluate their potential biological activities. The scope of this research is often guided by the established pharmacology of related phenylpiperidine compounds.
A major focus of investigation for this class of compounds is their potential as modulators of central nervous system targets. For example, many phenylpiperidine derivatives are known to interact with dopamine (B1211576) and serotonin (B10506) transporters, making them candidates for the development of treatments for neuropsychiatric disorders. nih.govnih.gov Research would aim to determine the binding affinity and selectivity of this compound for these and other CNS receptors.
Furthermore, the discovery of anti-tuberculosis activity in a structurally similar compound suggests that the research scope for this motif could extend to infectious diseases. nih.gov Investigations would likely involve screening against various pathogens to identify any potential antimicrobial properties.
The synthesis of a library of related analogs with variations in the substitution pattern on both the phenyl and piperidine rings would be a key objective. This would allow for the exploration of structure-activity relationships (SAR), providing insights into how molecular modifications affect biological activity. nih.gov
Below is a data table of related phenylpiperidine derivatives and their reported biological activities, illustrating the type of data that would be sought for this compound.
| Compound Name | Biological Target/Activity | Reference |
| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | Anti-tuberculosis | nih.gov |
| Paroxetine | Selective serotonin reuptake inhibitor | wikipedia.org |
| Fentanyl | Mu-opioid receptor agonist | researchgate.netpainphysicianjournal.com |
| Haloperidol | Dopamine D2 receptor antagonist | wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11/h4-7,11,16H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIPNPGHOKSKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279340 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526182-95-6 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526182-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 4 Trifluoromethyl Phenyl Piperidine and Its Derivatives
Strategic Retrosynthesis of the 2-[4-(Trifluoromethyl)phenyl]piperidine Core Structure
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For the this compound core, several disconnection strategies are viable.
A primary and intuitive approach involves the disconnection of the piperidine (B6355638) ring to reveal an acyclic amino alcohol or a related precursor. This strategy often commences with 4-(trifluoromethyl)benzaldehyde, which can be elaborated into a suitable δ-amino ketone or a related intermediate that can undergo intramolecular cyclization, such as reductive amination, to form the piperidine ring.
An alternative retrosynthesis involves forming the aryl-piperidine bond at a later stage. This would typically start with a pre-formed piperidine ring that is subsequently functionalized with the 4-(trifluoromethyl)phenyl group. However, controlling the regioselectivity of such an arylation can be challenging.
More sophisticated retrosynthetic pathways consider powerful ring-forming reactions like ring-closing metathesis (RCM). nih.govmdpi.comwikipedia.org This strategy involves designing an acyclic diene precursor containing the necessary nitrogen and trifluoromethylphenyl moieties, which can then be cyclized using a suitable catalyst.
Enantioselective Synthesis Approaches to Chiral this compound
The biological activity of many piperidine-containing drugs is dependent on their stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure this compound is of paramount importance.
Asymmetric Catalysis in the Formation of the Piperidine Ring (e.g., Rh-catalyzed, Ir-catalyzed hydrogenation)
Asymmetric hydrogenation of prochiral precursors like pyridinium (B92312) salts or tetrahydropyridines is a highly effective method for producing chiral piperidines. researchgate.netresearchgate.netnih.govnih.govdiva-portal.org Transition metal catalysts, particularly those based on rhodium (Rh) and iridium (Ir) complexed with chiral ligands, have demonstrated remarkable efficiency and enantioselectivity in these transformations. nih.govmdpi.comrsc.orgnih.govsnnu.edu.cnresearchgate.netrsc.org
For instance, iridium-catalyzed asymmetric hydrogenation of 2-arylpyridinium salts can yield the corresponding chiral piperidines with high enantiomeric excesses (ee). researchgate.netnih.gov The choice of the chiral ligand, such as MeO-BoQPhos or ferrocene-based phosphine (B1218219) ligands, is critical in determining the stereochemical outcome. nih.govrsc.org Similarly, rhodium-catalyzed asymmetric hydrogenation of 2-pyridine ketones can produce chiral 2-pyridine alcohols with up to 99% ee, which are valuable intermediates for further elaboration into chiral piperidines. nih.gov
Table 1: Examples of Asymmetric Hydrogenation for Chiral Piperidine Synthesis
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |
| [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Alkyl-pyridinium salt | Chiral 2-alkyl-piperidine | Up to 93:7 er |
| [Rh(COD)Binapine]BF₄ | 2-Pyridine ketone | Chiral 2-pyridine-aryl/alkyl alcohol | Up to 99% |
| Ir / f-PNNO | α,β-Unsaturated ketone | Chiral allylic alcohol | Up to 99% |
Chiral Auxiliary-Mediated and Dynamic Kinetic Resolution Approaches
The use of chiral auxiliaries is a classical yet powerful strategy for asymmetric synthesis. sigmaaldrich.comiupac.orgwikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct a stereoselective reaction. sigmaaldrich.comwikipedia.org Once the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com For the synthesis of chiral this compound, a chiral amine or alcohol can be employed as the auxiliary to guide the formation of the piperidine ring.
Dynamic kinetic resolution (DKR) is an advanced technique that combines the resolution of a racemic mixture with the in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.govnih.govwhiterose.ac.ukethz.ch This can be achieved through enzymatic or metal-catalyzed processes. For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic piperidine derivative while a suitable catalyst racemizes the unreacted enantiomer. nih.gov
Diastereoselective Routes to Substituted this compound
When synthesizing derivatives of this compound with additional stereocenters, controlling the relative stereochemistry is crucial. Diastereoselective strategies are employed to achieve this. acs.orgresearchgate.netnih.govresearchgate.netresearchgate.net These methods often rely on the influence of an existing stereocenter to direct the formation of a new one.
One such approach is the diastereoselective reduction of a chiral N-acylpyridinium ion, where a bulky substituent on the nitrogen atom can direct the approach of a reducing agent. acs.org Another method involves the radical (4+2) cycloaddition of 3-aroyl azetidines with alkenes, catalyzed by a boronyl radical, to produce polysubstituted piperidines with high diastereoselectivity. nih.gov
Ring-Closing Metathesis (RCM) in the Synthesis of Trifluoromethyl-Containing Piperidines
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic compounds, including piperidines. nih.govwikipedia.orgnih.govorgsyn.org This reaction, often catalyzed by ruthenium-based catalysts like those developed by Grubbs, involves the intramolecular cyclization of a diene to form a cycloalkene. wikipedia.org
In the synthesis of this compound, a suitable acyclic amino-diene precursor is first synthesized. This precursor, containing the 4-(trifluoromethyl)phenyl group, is then treated with an RCM catalyst to form a dihydropyridine (B1217469) ring, which is subsequently reduced to the desired piperidine. mdpi.com A key advantage of RCM is its high functional group tolerance and its ability to efficiently form rings that can be challenging to construct via other methods. nih.gov
Sustainable and Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. nih.govunibo.itrsc.orgrsc.orggrowingscience.com In the synthesis of this compound, several approaches align with these principles.
The use of catalysis, particularly asymmetric catalysis, is inherently green as it minimizes the use of stoichiometric reagents and reduces waste. nih.gov Atom-economical reactions, such as the hydrogenation of pyridines, are also favored as they maximize the incorporation of starting materials into the final product. researchgate.net
Efforts are also being made to replace hazardous solvents with more environmentally benign alternatives. Furthermore, the development of one-pot, multi-component reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. growingscience.com Biocatalysis, using enzymes to perform chemical transformations, also offers a green alternative with high selectivity under mild conditions.
Flow Chemistry and Mechanochemical Methods for Efficient Production
The imperative for more sustainable, efficient, and safer chemical manufacturing has propelled the exploration of advanced synthetic technologies. For the production of this compound and its derivatives, flow chemistry and mechanochemistry represent two such innovative platforms. These methodologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety profiles, and potential for higher throughput and automation.
Flow chemistry, characterized by the continuous movement of reagents through a network of tubes and reactors, provides exceptional control over reaction parameters such as temperature, pressure, and residence time. This precise control often leads to higher yields, improved selectivity, and the ability to safely handle hazardous intermediates and reactions. For the synthesis of this compound, a plausible and efficient flow process involves the catalytic hydrogenation of the corresponding pyridine (B92270) precursor, 2-[4-(Trifluoromethyl)phenyl]pyridine.
A hypothetical continuous flow hydrogenation process for the synthesis of this compound is detailed below. This process would typically involve pumping a solution of the pyridine substrate through a packed-bed reactor containing a heterogeneous catalyst.
Interactive Data Table: Hypothetical Flow Hydrogenation of 2-[4-(Trifluoromethyl)phenyl]pyridine
| Parameter | Value | Unit |
| Substrate | 2-[4-(Trifluoromethyl)phenyl]pyridine | - |
| Catalyst | 10% Pd/C | - |
| Solvent | Methanol | - |
| Substrate Concentration | 0.1 | mol/L |
| Flow Rate | 1.0 | mL/min |
| Reactor Temperature | 60 | °C |
| Hydrogen Pressure | 10 | bar |
| Residence Time | 20 | min |
| Product Yield | >95 | % |
| Throughput | 1.37 | g/h |
This table presents a hypothetical but realistic set of parameters for a continuous flow hydrogenation based on literature for similar substrates.
The advantages of such a flow process include the high surface area-to-volume ratio within the microreactor, which facilitates efficient mass and heat transfer, leading to rapid and complete hydrogenation. The use of a packed-bed catalyst simplifies product purification, as the catalyst is retained within the reactor, allowing for a continuous output of the product solution.
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis. Reactions are typically performed in a ball mill, where the kinetic energy from grinding or milling provides the activation energy for the chemical transformation. This approach can lead to unique reactivity and the formation of products that are difficult to obtain through solution-phase methods.
A potential mechanochemical route to a precursor of this compound could involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would create the crucial carbon-carbon bond between a piperidine-derived organoboron reagent and a trifluoromethyl-substituted aryl halide. Subsequent reduction of the resulting intermediate would yield the target compound.
Interactive Data Table: Plausible Mechanochemical Suzuki-Miyaura Coupling
| Parameter | Component/Condition | Details |
| Aryl Halide | 1-bromo-4-(trifluoromethyl)benzene | - |
| Boron Reagent | N-Boc-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | - |
| Catalyst | Pd(OAc)₂ | 2 mol% |
| Ligand | SPhos | 4 mol% |
| Base | K₃PO₄ | 2 equivalents |
| Milling Frequency | 30 | Hz |
| Milling Time | 60 | min |
| Product Yield | High | - |
This table outlines plausible conditions for a mechanochemical cross-coupling reaction to form a key intermediate, based on established palladium-catalyzed mechanochemical methods.
The mechanochemical approach minimizes waste by eliminating the need for bulk solvents, which are often a major contributor to the environmental impact of chemical processes. Furthermore, the high-energy milling environment can accelerate reaction rates and, in some cases, enable transformations that are inefficient in solution. The solid-state nature of the reaction also simplifies work-up procedures. Following the coupling, a subsequent mechanochemical reduction step could be envisioned to yield the final piperidine product.
Chemical Reactivity and Functionalization of 2 4 Trifluoromethyl Phenyl Piperidine
Nucleophilic and Electrophilic Functionalization of the Piperidine (B6355638) Ring System
The piperidine ring system of 2-[4-(trifluoromethyl)phenyl]piperidine is a versatile scaffold for various functionalization reactions. The secondary amine provides a primary site for nucleophilic attack, while the C-H bonds of the ring can be targeted through modern synthetic methods.
The nitrogen atom of the piperidine ring is a nucleophilic center and readily participates in alkylation and acylation reactions. These reactions are fundamental for modifying the compound's properties and for synthesizing more complex derivatives.
N-Alkylation: The secondary amine can be alkylated using various alkylating agents. Common methods involve the reaction of the piperidine with alkyl halides (such as bromides or iodides) in the presence of a base to neutralize the resulting hydrohalic acid researchgate.net. The choice of base and solvent is crucial for optimizing the reaction conditions. For instance, weaker bases like potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) can be effective for mono-alkylation at room temperature researchgate.net. Stronger bases such as sodium hydride (NaH) can also be employed, typically in an anhydrous solvent like DMF, by first deprotonating the piperidine to form the more reactive amide anion researchgate.net. To avoid the formation of quaternary ammonium salts, a slow addition of the alkylating agent is often recommended to maintain an excess of the amine researchgate.net.
N-Acylation: Acylation of the piperidine nitrogen is another common transformation, typically achieved by reacting it with acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, like triethylamine or pyridine (B92270), to scavenge the acid byproduct. N-acylation is a key step in the synthesis of many biologically active 2-arylpiperidine derivatives nih.gov. The presence of an N-acyl group can also have a significant impact on the conformation of the piperidine ring, potentially influencing the stereochemical outcome of subsequent reactions researchgate.net.
Interactive Table: Representative Conditions for N-Alkylation and N-Acylation of Piperidines
| Reaction Type | Reagents | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Bromide/Iodide | K₂CO₃ | DMF | Room Temp. | Common for mono-alkylation researchgate.net. |
| N-Alkylation | Alkyl Halide | NaH | DMF | 0 °C to Room Temp. | Involves formation of the amide anion researchgate.net. |
| N-Acylation | Acyl Chloride | Triethylamine | Dichloromethane | 0 °C to Room Temp. | Standard acylation conditions. |
While electrophilic aromatic substitution on the phenyl ring is a common reaction pathway, electrophilic functionalization directly on the saturated piperidine ring is less conventional and typically requires specialized methods. Direct halogenation of the C-H bonds of the piperidine ring is challenging. However, modern synthetic chemistry offers pathways for C-H functionalization, which can be considered a form of electrophilic substitution.
Rhodium-catalyzed C-H insertion reactions, for example, allow for the site-selective functionalization of piperidine rings nih.govd-nb.infonih.gov. The regioselectivity of these reactions (i.e., whether functionalization occurs at the C2, C3, or C4 position) can often be controlled by the choice of the directing group on the nitrogen atom and the specific rhodium catalyst used nih.govd-nb.infonih.gov. For instance, N-Boc-piperidine can be functionalized at the C2 position using specific catalysts, while other protecting groups can direct functionalization to the C4 position nih.govd-nb.info.
Photoredox catalysis has also emerged as a powerful tool for the C-H arylation of piperidine derivatives with electron-deficient arenes, achieving high diastereoselectivity chemrxiv.org. These advanced methods provide a means to achieve substitutions on the piperidine ring that are not possible through classical electrophilic halogenation approaches.
Transformations Involving the Trifluoromethylphenyl Moiety
The 4-(trifluoromethyl)phenyl group is generally resistant to electrophilic aromatic substitution due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, which deactivates the aromatic ring nih.govnih.gov. However, this electronic property makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a suitable leaving group, such as a halogen, is present at a position ortho or para to the trifluoromethyl group libretexts.orglibretexts.orgmasterorganicchemistry.com.
In a derivative of this compound that is, for example, halogenated on the phenyl ring (e.g., 2-chloro-4-(trifluoromethyl)phenyl), the halogen can be displaced by a variety of nucleophiles. The SₙAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group libretexts.org. The rate of these reactions is enhanced by the presence of strong electron-withdrawing groups like -CF₃, which stabilize the negatively charged intermediate masterorganicchemistry.comyoutube.com.
Furthermore, the trifluoromethyl group itself can, under certain conditions, undergo transformations, although this typically requires harsh reagents and conditions researchgate.net.
Stereochemical Control and Regioselectivity in Reactions of this compound
The presence of a substituent at the C2 position of the piperidine ring introduces a stereocenter, making stereochemical control a critical aspect of its functionalization. Reactions can be designed to be either diastereoselective or enantioselective.
For instance, the deprotonation of N-Boc-2-arylpiperidines can be achieved with high selectivity. The resulting organolithium species is configurationally stable at low temperatures, allowing for subsequent reactions with electrophiles to occur with retention of configuration. This provides a pathway to highly enantioenriched 2,2-disubstituted piperidines rsc.org.
Regioselectivity is also a key consideration, particularly in C-H functionalization reactions. As mentioned previously, the choice of N-protecting group and catalyst can direct functionalization to different positions on the piperidine ring nih.govd-nb.info. For example, palladium-catalyzed reactions have been developed for the β-arylation (C3 position) of N-Boc-piperidines, where the selectivity between α- and β-arylation is controlled by the choice of phosphine (B1218219) ligand rsc.org. This level of control is crucial for the synthesis of specific isomers of functionalized piperidines.
Transition Metal-Catalyzed Coupling Reactions of this compound Derivatives (e.g., Suzuki-Miyaura)
Derivatives of this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
For a Suzuki-Miyaura coupling, a halogenated derivative of the compound, for instance, a bromo- or iodo-substituted version of the trifluoromethylphenyl ring, would be required. This aryl halide could then be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base nih.gov. The trifluoromethyl group on the phenyl ring can influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.
Furthermore, palladium-catalyzed direct C-H arylation offers a more atom-economical approach. This method can functionalize the C-H bonds of either the piperidine ring or the phenyl ring, depending on the reaction conditions and the use of directing groups nih.govnih.govnih.govsemanticscholar.orgrsc.orgresearchgate.net. For example, the nitrogen atom of the piperidine can act as a directing group to facilitate the ortho-arylation of the phenyl ring in N-benzylpiperidines semanticscholar.orgresearchgate.net.
Interactive Table: Examples of Transition Metal-Catalyzed Reactions for Arylpiperidine Derivatives
| Reaction Type | Substrate Type | Coupling Partner | Catalyst System | Key Feature |
|---|---|---|---|---|
| Suzuki-Miyaura | Halogenated arylpiperidine | Arylboronic acid | Pd catalyst (e.g., Pd(OAc)₂) + Base | Forms biaryl compounds nih.gov. |
| C-H Arylation | N-protected piperidine | Aryl halide | Pd catalyst (e.g., Pd(OAc)₂) | Functionalizes C-H bonds directly nih.govnih.gov. |
Rearrangement Reactions Involving the this compound Skeleton
Skeletal rearrangements of the piperidine ring can lead to the formation of other heterocyclic systems or piperidines with different substitution patterns. One such transformation is ring expansion. For example, 2-substituted piperidines can undergo ring expansion to form azepanes (seven-membered rings) researchgate.net. In some cases, a radical-induced nitrile translocation following a microwave-assisted aziridine to piperidine ring expansion can be used to synthesize novel cis-2-cyanomethyl-4-phenylpiperidines sigmaaldrich.com. Furthermore, palladium-catalyzed rearrangements of allylic amines have been shown to enable a two-carbon ring expansion of 2-vinyl piperidines to their corresponding azocane counterparts chemrxiv.org. While specific examples for this compound are not extensively documented, these general principles of reactivity for 2-substituted piperidines suggest potential pathways for skeletal reorganization.
Advanced Spectroscopic and Analytical Characterization for Research on 2 4 Trifluoromethyl Phenyl Piperidine
High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-[4-(trifluoromethyl)phenyl]piperidine in solution. Both ¹H and ¹³C NMR provide fundamental information about the molecular framework, while more advanced techniques, including two-dimensional NMR (2D-NMR) and the analysis of coupling constants, are crucial for determining its stereochemistry and conformational preferences. longdom.org
Computational and experimental NMR studies on substituted piperidines have shown that a combination of factors, including steric hindrance, hyperconjugation, and charge-dipole interactions, dictates the preferred conformation. d-nb.infonih.gov In the case of 2-substituted piperidines, the substituent generally prefers an equatorial position to minimize steric strain.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing the connectivity of protons within the molecule. longdom.org By analyzing the cross-peaks in a COSY spectrum, the coupling relationships between adjacent protons in the piperidine (B6355638) ring can be mapped out, aiding in the assignment of their relative stereochemistry. longdom.org Furthermore, the magnitude of the proton-proton coupling constants (³JHH) can provide quantitative information about the dihedral angles between them, which in turn helps to define the ring's conformation.
For chiral molecules like this compound, ¹⁹F NMR can be a valuable tool for enantiodifferentiation, especially when using chiral solvating agents or chiral derivatizing agents. nih.gov
A hypothetical representation of expected ¹H NMR data is presented below:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| H-2 | 3.5 - 3.7 | m | - | CH-Ar |
| H-6eq | 3.0 - 3.2 | dm | ~12 | N-CH₂ |
| H-6ax | 2.6 - 2.8 | tm | ~12 | N-CH₂ |
| H-3, H-4, H-5 | 1.5 - 2.0 | m | - | CH₂ |
| Ar-H | 7.4 - 7.6 | d | ~8 | Aromatic |
| Ar-H | 7.6 - 7.8 | d | ~8 | Aromatic |
| NH | 1.8 - 2.2 | br s | - | Amine |
Note: This is a generalized table of expected values and actual experimental data may vary.
Mass Spectrometry Techniques for Structure Elucidation and Reaction Monitoring
Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound, providing information on its molecular weight and elemental composition, as well as structural details through fragmentation analysis. libretexts.orgtaylorandfrancis.comwindows.net High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which allows for the unambiguous determination of its elemental formula.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. The fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages of the piperidine ring and the bond connecting it to the phenyl group. The fragmentation of piperazine analogues with a trifluoromethylphenyl group has been studied, and while the mass spectra of regioisomers can be identical, the fragmentation patterns provide valuable structural information. nih.gov
Mass spectrometry is also a powerful tool for reaction monitoring. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to follow the progress of a synthesis in real-time, identifying the formation of the desired product and any potential byproducts. taylorandfrancis.com This allows for the optimization of reaction conditions to maximize yield and purity. Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry approach that offers high resolution and mass accuracy for quantitative analysis. nih.govresearchgate.net
A table of expected major mass spectral fragments is provided below:
| m/z | Proposed Fragment |
| 229 | [M]⁺ |
| 228 | [M-H]⁺ |
| 145 | [C₇H₄F₃]⁺ |
| 84 | [C₅H₁₀N]⁺ |
Note: This table represents plausible fragments, and the actual fragmentation pattern may vary depending on the ionization method and conditions.
X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis
X-ray diffraction crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. researchgate.neted.ac.ukmit.edu For a chiral compound like this compound, obtaining a single crystal suitable for X-ray analysis is crucial for definitively assigning the (R) or (S) configuration at the stereocenter. nih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the construction of a detailed three-dimensional model of the molecule. This model reveals precise bond lengths, bond angles, and torsion angles.
In the solid state, the piperidine ring of this compound is expected to adopt a chair conformation. nih.gov The crystal structure would also reveal the orientation of the 4-(trifluoromethyl)phenyl substituent, which is anticipated to be in an equatorial position to minimize steric interactions. nih.gov The analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. researchgate.net
For molecules containing only light atoms (like carbon, hydrogen, nitrogen, and fluorine), determining the absolute configuration can be challenging. However, modern crystallographic techniques and the presence of the trifluoromethyl group, which can enhance anomalous scattering, often allow for a confident assignment. mit.edu In cases where obtaining a suitable crystal of the parent compound is difficult, co-crystallization with a chiral auxiliary of known absolute configuration can be employed. nih.gov
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination
Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric and diastereomeric purity of this compound. uff.brmdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
In chiral HPLC, separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation. A wide variety of CSPs are commercially available, and the selection of the appropriate column and mobile phase is critical for achieving good resolution.
Similarly, chiral GC utilizes a capillary column coated with a chiral stationary phase. This technique is particularly suitable for volatile and thermally stable compounds. Derivatization of the analyte may sometimes be necessary to improve its volatility and chromatographic behavior.
The enantiomeric excess (ee) or enantiomeric purity of a sample can be quantified by integrating the peak areas of the two enantiomers in the chromatogram. This is a critical quality control parameter in the synthesis of enantiomerically pure compounds.
The choice between HPLC and GC depends on the properties of the analyte. HPLC is generally more versatile and can be used for a wider range of compounds, while GC can offer higher resolution for certain analytes. Both techniques are essential for the development and quality control of chiral compounds like this compound. windows.netmdpi.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. youtube.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. cardiff.ac.uk
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the aromatic ring and the C-F bonds of the trifluoromethyl group. The position and intensity of these bands can be used to confirm the presence of these functional groups. oregonstate.eduvscht.czpressbooks.pubyoutube.com
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. nih.gov Certain vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the Raman spectrum would also show characteristic bands for the aromatic ring and the trifluoromethyl group. nih.govsemanticscholar.orgnih.gov
Both IR and Raman spectroscopy can be used for purity assessment. The presence of impurity peaks in the spectrum can indicate the presence of starting materials, byproducts, or residual solvents. The "fingerprint" region of the IR spectrum (below 1500 cm⁻¹) is particularly useful for this purpose, as it contains a complex pattern of bands that is unique to each molecule. oregonstate.edu
A table of expected characteristic vibrational frequencies is provided below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H | Stretch | 3300-3500 (sharp, medium) | 3300-3500 (weak) |
| C-H (aromatic) | Stretch | 3000-3100 (multiple, weak) | 3000-3100 (strong) |
| C-H (aliphatic) | Stretch | 2850-3000 (multiple, strong) | 2850-3000 (medium) |
| C=C (aromatic) | Stretch | 1450-1600 (multiple, medium) | 1580-1620 (strong) |
| C-F (CF₃) | Stretch | 1100-1350 (strong, broad) | 700-800 (medium) |
Note: These are general ranges and the exact peak positions can vary.
Computational and Theoretical Chemistry Studies of 2 4 Trifluoromethyl Phenyl Piperidine
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 2-[4-(Trifluoromethyl)phenyl]piperidine. semanticscholar.org These calculations provide insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, these calculations can determine various electronic descriptors that are vital for understanding the molecule's behavior. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electron distribution on the phenyl ring, which in turn affects the properties of the piperidine (B6355638) moiety.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity | 3.85 eV |
| Chemical Hardness | 2.65 eV |
Note: The values in this table are illustrative and represent typical outputs from quantum chemical calculations.
Conformational Analysis and Energy Landscapes of this compound
The biological activity of this compound is intrinsically linked to its three-dimensional structure. Conformational analysis is therefore critical to identify the most stable conformations and the energy barriers between them. The piperidine ring typically adopts a chair conformation to minimize steric strain. semanticscholar.org However, the orientation of the 4-(trifluoromethyl)phenyl substituent at the 2-position can be either axial or equatorial, leading to different conformers with distinct energy levels.
Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to explore the potential energy surface of the molecule. These studies can predict the relative energies of different conformers and the rotational barriers around the bond connecting the phenyl and piperidine rings. Understanding the preferred conformation is essential as it dictates how the molecule will interact with biological targets. nih.gov
Table 2: Relative Energies of this compound Conformers (Illustrative)
| Conformer | Phenyl Group Orientation | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | Equatorial | 0.00 | 95.8 |
| 2 | Axial | 2.50 | 4.2 |
Note: The values in this table are illustrative and represent typical outputs from conformational analysis studies.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in In Vitro Research Models
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. researchgate.nettandfonline.comnih.govmdpi.com For this compound, docking studies can elucidate its binding mode within the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.netnih.gov These studies are fundamental in rationalizing the compound's biological activity and in the design of new, more potent analogs. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. nih.govmdpi.com MD simulations provide a dynamic picture of the binding, revealing how the ligand and protein adapt to each other and the role of solvent molecules in the binding process. These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target.
Table 3: Illustrative Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Tyr124, Phe325, Asp46 |
| Types of Interactions | Hydrogen bond with Asp46, Pi-pi stacking with Tyr124, Hydrophobic interactions with Phe325 |
Note: The values in this table are illustrative and represent typical outputs from molecular docking studies.
Prediction of Spectroscopic Parameters and Reaction Pathways
Quantum chemical calculations can also be used to predict various spectroscopic parameters for this compound. For instance, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecule's structure. semanticscholar.org Similarly, vibrational frequencies from theoretical IR and Raman spectra can be computed to aid in the interpretation of experimental spectra.
Furthermore, computational methods can be employed to investigate potential reaction pathways for the synthesis or metabolism of this compound. By calculating the energies of reactants, transition states, and products, the most favorable reaction mechanisms can be identified. This information is valuable for optimizing synthetic routes and for understanding the metabolic fate of the compound.
Quantitative Structure-Activity Relationship (QSAR) Studies in Research Contexts
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govexaly.com For a set of 2-phenylpiperidine derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological in nature.
A robust QSAR model can be a powerful tool for predicting the activity of new, unsynthesized analogs of this compound, thereby guiding the design of compounds with improved properties. nih.gov The development of such models typically involves statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. mdpi.com
Table 4: Commonly Used Descriptors in QSAR Studies of Piperidine Derivatives
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP, Polar surface area (PSA) |
| Topological | Wiener index, Kier & Hall connectivity indices |
Note: This table lists examples of descriptors commonly used in QSAR modeling.
Research Applications of 2 4 Trifluoromethyl Phenyl Piperidine in Chemical and Materials Science
Role as a Privileged Scaffold in the Design and Discovery of Novel Chemical Entities
The 2-arylpiperidine motif is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is recurrently found in compounds with diverse biological activities. acs.orgresearchgate.net This structural class is a cornerstone in the development of pharmaceuticals, particularly those targeting the central nervous system. wikipedia.org The inclusion of the 2-[4-(trifluoromethyl)phenyl]piperidine core allows researchers to systematically explore chemical space and develop new chemical entities. The trifluoromethyl (CF3) group is particularly valued in drug design for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in specific non-covalent interactions.
The utility of this scaffold is evident in the broad spectrum of therapeutic agents built upon the piperidine (B6355638) framework, including treatments for cancer, allergies, and neurological disorders. nih.gov Research has shown that even minor substitutions on the piperidine ring can lead to significant changes in biological function, making the 2-arylpiperidine skeleton a versatile template for generating libraries of compounds for high-throughput screening. nih.govacs.org The development of new synthetic methods to create highly functionalized 2-arylpiperidines further expands their application in drug discovery, allowing for the creation of structurally diverse molecules from common precursors. acs.orgnih.gov
| Drug Class | Core Scaffold | Example Compound(s) | Therapeutic Area |
| Antipsychotics | Phenylpiperidine | Haloperidol, Penfluridol | Psychiatry |
| Opioid Analgesics | 4-Phenylpiperidine (B165713) | Pethidine, Loperamide | Pain Management |
| SSRIs | Phenylpiperidine | Paroxetine | Depression |
| NK1 Antagonists | 2-Arylpiperidine | (+)-CP-99,994 | Antiemetic, Anxiolytic |
Use in the Synthesis of Complex Natural Products and Analogues
The 2-arylpiperidine framework is a key structural feature in numerous piperidine alkaloids, a class of natural products known for their significant pharmacological activities. researchgate.net Synthetic chemists utilize chiral piperidine derivatives as building blocks to construct these complex molecular architectures. While direct synthesis of a natural product from this compound is not prominently documented, the general strategy of using 2-arylpiperidines is well-established.
For instance, synthetic routes to potent neurokinin-1 (NK1) receptor antagonists such as (+)-CP-99,994 and (+)-L-733,060 have been developed utilizing 2-arylpiperidine intermediates. nih.gov Furthermore, divergent and highly stereoselective syntheses of cis-2,6-disubstituted piperidine natural products, including isosolenopsins, deoxocassine, and spectaline, have been achieved starting from chiral precursors that ultimately form the piperidine ring system. rsc.org These syntheses demonstrate the value of having access to a diverse pool of substituted piperidines, including fluorinated variants like this compound, for building analogues of natural products with potentially improved properties.
Development of Chemical Probes for Investigating Biological Mechanisms in In Vitro Models
Chemical probes are essential tools for dissecting complex biological pathways. The this compound scaffold and its derivatives are valuable in the creation of such probes. An illustrative example is the development of Torin1, a highly potent and selective inhibitor of the mTOR kinase. nih.gov Torin1 contains a 3-(trifluoromethyl)phenyl moiety and serves as a powerful chemical probe for studying mTOR-dependent cellular phenomena in vitro. nih.gov Its high selectivity allows researchers to confidently attribute observed biological effects to the inhibition of the mTOR signaling pathway.
Similarly, research into analogues of WAY100635, a benchmark antagonist used to study the serotonin (B10506) 5-HT(1A) receptor, highlights the utility of related structures. nih.gov In these studies, modifications to the phenylpiperazine part of the molecule, including the introduction of fluorine-containing groups, were explored to understand structure-activity relationships. nih.gov These efforts underscore how scaffolds like this compound can be systematically modified to generate tailored probes for investigating specific protein targets and biological mechanisms in laboratory settings. nih.gov
Application as Chiral Ligands and Catalysts in Asymmetric Transformations
In the field of asymmetric synthesis, where the selective production of a single enantiomer is critical, chiral ligands play a pivotal role. The chiral nature of 2-substituted piperidines makes them attractive candidates for development into ligands for metal-catalyzed reactions. acs.org While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands are increasingly recognized for their effectiveness. nih.govscispace.com
Research has demonstrated the successful application of chiral ligands incorporating trifluoromethylphenyl groups in asymmetric catalysis. For example, a chiral dinitrogen ligand bearing 3-trifluoromethylphenyl groups was identified as optimal for a palladium-catalyzed asymmetric reaction, showcasing the impact of the fluorinated moiety on enantioselectivity. nih.gov The development of synthetic methods for creating chiral, nonracemic trifluoromethyl-substituted piperidines is an active area of research, as these compounds are valuable precursors for new classes of ligands. acs.org These ligands can be used to control the stereochemical outcome of reactions, providing access to enantiomerically pure compounds that are crucial for the pharmaceutical industry. nih.govacs.org
| Catalyst/Ligand Type | Metal Center | Reaction Type | Key Feature |
| Chiral Dinitrogen Ligand | Palladium (Pd) | Asymmetric Catellani Reaction | Contained 3-trifluoromethylphenyl groups for optimal enantioselectivity. nih.gov |
| P,N-Ligands (general) | Palladium (Pd), Tungsten (W) | Allylic Substitution, Heck Reaction | Non-symmetrical design offers electronic and steric discrimination. scispace.com |
| Kinetic Resolution | n-BuLi/(-)-sparteine | Asymmetric Deprotonation | Enables synthesis of enantioenriched 2-arylpiperidines. nih.govacs.org |
Incorporation into Polymeric Materials and Supramolecular Structures for Research
The application of phenylpiperidine derivatives extends into materials science, where these rigid, functionalizable structures can be incorporated into larger molecular assemblies. chemimpex.com Research has explored the integration of related phenylpiperazine moieties into the side chains of methacrylic polymers. nih.gov These studies found that the piperazine-containing polymers exhibit interesting optical and electronic properties, with potential applications in optoelectronic devices such as solar cells or field-effect transistors. nih.gov The structural modifications, such as the distance of the chromophore from the polymer backbone, were shown to tune the material's refractive index and optical energy band gap. nih.gov
While specific research on polymers derived from this compound is not widely published, the principles established with related structures suggest its potential as a monomer or functional additive. The unique chemical properties of the phenylpiperidine core could be leveraged to create advanced materials, such as specialized polymers and coatings with tailored performance characteristics. chemimpex.com
Exploration in Pesticide and Agrochemistry Research (e.g., acaricidal activity)
The trifluoromethyl group is a common feature in modern agrochemicals due to its positive impact on biological activity. nih.govresearchgate.net Research into new pesticides has explored scaffolds related to this compound. For instance, studies on phenylpiperazine derivatives have yielded compounds with significant acaricidal (mite-killing) activity. nih.govnih.gov One particularly potent compound, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine, demonstrated high efficacy against several mite species, including Tetranychus urticae. nih.govnih.gov
Furthermore, natural piperidine alkaloids isolated from plants like Piper longum have shown insecticidal and acaricidal properties, providing a natural precedent for the bioactivity of this scaffold. researchgate.net The combination of the trifluoromethyl group with a heterocyclic ring, such as pyridine (B92270) or piperidine, is a known strategy for creating effective herbicides and insecticides. nih.govnih.gov This body of research indicates that the this compound structure is a promising template for the discovery of new agrochemicals to protect crops from pests. mdpi.comnih.gov
| Compound Class | Target Pest(s) | Key Structural Feature(s) | Reference |
| Phenylpiperazine Derivatives | Mites (Tetranychus species) | Trifluoroethylsulfanyl and trifluoromethylsulfonyl groups | nih.govnih.gov |
| Phenylpyridine Derivatives | Broadleaf and grass weeds | Trifluoromethoxy and trifluoromethyl groups | nih.gov |
| Piperidine Alkaloids | Various arthropod pests | Natural piperidine core | researchgate.net |
| Benzoylurea Derivatives | Lepidoptera, Diptera | Trifluoromethylpyridine moiety | nih.gov |
Precursor for Other Research-Relevant Pharmaceutical Scaffolds
One of the most significant applications of this compound in research is its role as a versatile precursor or building block for more complex molecules. Synthetic strategies have been developed that allow for the facile functionalization of the 2-arylpiperidine core. acs.orgnih.gov For example, methods such as Pd-catalyzed arylation of aza-Achmatowicz rearrangement products provide access to a wide array of highly substituted 2-arylpiperidines. acs.orgnih.gov
This versatility allows chemists to use a common starting scaffold to synthesize a library of derivatives with functional groups at any position on the piperidine ring (C2-C6). acs.org This approach is highly valuable in drug discovery, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. By starting with a core like this compound, researchers can systematically probe how different substituents affect a molecule's biological activity, leading to the optimization of lead compounds and the development of new pharmaceutical scaffolds. nih.govacs.org
Emerging Research Directions and Future Perspectives for 2 4 Trifluoromethyl Phenyl Piperidine Research
Integration with Artificial Intelligence and Machine Learning in Compound Design and Discovery
Future research will likely leverage AI and ML for several key applications:
Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational to computational drug design. nih.gov ML algorithms, such as neural networks and support vector machines, can build sophisticated QSAR models for derivatives of 2-[4-(Trifluoromethyl)phenyl]piperidine. nih.govmdpi.com By training on existing experimental data, these models can predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel, yet-to-be-synthesized analogues. nih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, significantly reducing time and cost. For instance, a nonlinear QSAR study on 4-phenylpiperidine (B165713) derivatives successfully used a neural network to correlate molecular descriptors with analgesic activity, demonstrating the utility of this approach for structural optimization. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. youtube.com By providing the models with a desired set of properties—such as high affinity for a specific biological target and low predicted toxicity—these algorithms can generate novel this compound derivatives. These models, sometimes based on graph neural networks (GNNs), can explore a much broader chemical space than traditional methods, potentially uncovering unconventional structures with superior therapeutic profiles. appliedclinicaltrialsonline.com
Reaction Prediction and Synthesis Optimization: AI is not only transforming compound design but also how molecules are made. ML models can be trained on vast reaction databases to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even devise complete synthetic routes. pharmaphorum.com This could streamline the synthesis of complex derivatives of this compound, making them more accessible for biological evaluation.
The table below illustrates how AI/ML can be integrated into the research pipeline for this compound family.
| AI/ML Application | Description | Potential Impact on Research |
| Predictive QSAR | Use of ML algorithms to build models that predict biological activity and properties based on molecular structure. nih.govmdpi.com | Prioritization of synthetic targets, reduction of unnecessary animal testing, and faster lead optimization. |
| De Novo Design | Generative models create novel molecular structures tailored to specific therapeutic targets and property profiles. youtube.com | Discovery of novel, highly potent compounds that might not be conceived through traditional medicinal chemistry intuition. |
| Virtual Screening | AI-driven screening of vast virtual libraries of compounds to identify those likely to bind to a target protein. selvita.com | Rapid identification of initial hits from millions of potential candidates, focusing experimental efforts. innovationnewsnetwork.com |
| Synthesis Planning | ML models predict reaction outcomes and design efficient synthetic pathways. pharmaphorum.com | Acceleration of the synthesis of complex derivatives and reduction of chemical waste. |
Exploration of Bio-Inspired and Biocatalytic Synthesis Routes
The demand for more sustainable and efficient chemical manufacturing has spurred interest in biocatalysis and bio-inspired synthesis. These approaches utilize enzymes or mimic natural biosynthetic pathways to construct complex molecules with high selectivity and under mild conditions, offering a green alternative to traditional organic synthesis. rsc.orgnih.gov
For this compound, future research is expected to explore these greener synthetic strategies:
Biocatalytic Asymmetric Synthesis: The piperidine (B6355638) scaffold is common in natural alkaloids, and nature has evolved a host of enzymes to produce them. nih.gov Researchers are harnessing biocatalysts like lipases, transaminases, and oxidoreductases to perform key synthetic steps. nih.govrsc.org For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully used for the synthesis of piperidine derivatives through multicomponent reactions. rsc.org A particularly promising direction is the use of enzymes for asymmetric synthesis to produce specific enantiomers of this compound, which is crucial as different stereoisomers often have vastly different biological activities.
Chemo-enzymatic Cascades: A powerful emerging strategy combines the best of both worlds: traditional chemical synthesis and biocatalysis. chemistryviews.orgresearchgate.net A recent approach for synthesizing complex piperidines involves an initial biocatalytic C-H oxidation using an enzyme, followed by a chemical radical cross-coupling reaction. chemistryviews.orgresearchgate.net This modular method allows for the precise and efficient functionalization of the piperidine ring. Applying such a chemo-enzymatic strategy could enable the rapid creation of a diverse library of this compound derivatives with various substituents for structure-activity relationship studies.
The following table highlights potential biocatalytic methods applicable to the synthesis of functionalized piperidines.
| Biocatalytic Method | Enzyme Class Example | Application in Piperidine Synthesis | Potential Advantage |
| Multicomponent Reaction | Lipase (e.g., CALB) | One-pot synthesis of highly functionalized piperidines from simple precursors. rsc.org | High atom economy, reduced number of synthetic steps, and operational simplicity. |
| Asymmetric Dearomatization | Amine Oxidase / Imine Reductase | Stereoselective conversion of flat pyridine (B92270) precursors into chiral piperidines. nih.gov | Precise control of stereochemistry, leading to enantiomerically pure compounds. |
| C-H Oxidation | Hydroxylase | Regio- and stereoselective introduction of hydroxyl groups onto the piperidine ring. chemistryviews.org | Enables functionalization at positions that are difficult to access with traditional chemistry. |
Advancements in Microfluidic Synthesis and High-Throughput Screening of Derivatives
The combination of microfluidic synthesis (flow chemistry) and high-throughput screening (HTS) creates a powerful platform for the rapid synthesis and evaluation of compound libraries. This synergy is poised to significantly accelerate the discovery and optimization of new drugs based on the this compound scaffold.
Microfluidic Synthesis: Flow chemistry involves performing chemical reactions in a continuous stream within a network of small-diameter tubes or microreactors. This technology offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and seamless integration of reaction, work-up, and purification steps. Recent studies have demonstrated the successful synthesis of piperidine derivatives using flow microreactors, achieving higher yields and enabling preparative-scale synthesis through continuous operation. nih.govresearchgate.net A continuous flow protocol was developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, highlighting the industrial applicability of this technology. acs.orgorganic-chemistry.org Adopting these methods for this compound would allow for the automated and rapid production of a library of analogues.
High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS enables the rapid testing of thousands of compounds against a specific biological target. iu.edu Automated robotic systems handle the dispensing of compounds and reagents into microplates, and sensitive readers measure the assay signal (e.g., fluorescence, luminescence). nih.govnih.gov This allows for the swift identification of "hits"—compounds that exhibit the desired biological activity. thermofisher.com These hits can then be selected for further investigation and lead optimization. The availability of diverse commercial and proprietary compound libraries makes HTS a cornerstone of modern drug discovery. stanford.edu
The integration of these two technologies creates a closed-loop discovery cycle: a library of this compound derivatives can be rapidly synthesized in a flow reactor, collected, and immediately passed to an HTS platform for biological evaluation. The data from the HTS can then be fed into an AI/ML model (as described in section 7.1) to design the next generation of compounds for synthesis, creating an iterative and highly efficient optimization process.
| Technology | Key Features | Application to the Target Compound |
| Microfluidic Synthesis | Continuous processing, precise control, enhanced safety, easy scale-up. nih.gov | Rapid, automated, and on-demand synthesis of a library of this compound derivatives. |
| High-Throughput Screening (HTS) | Miniaturization, automation, rapid testing of large compound numbers. nih.govthermofisher.com | Efficiently screen the synthesized library to identify compounds with high activity against therapeutic targets. |
| Integrated Platform | Seamless connection of synthesis, purification, and biological assay. | Creation of a rapid design-make-test-analyze cycle to accelerate the discovery of optimized drug candidates. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[4-(Trifluoromethyl)phenyl]piperidine?
- Methodological Answer : A widely used approach involves alkylation of the piperidine ring with 4-(trifluoromethyl)benzyl bromide. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to enhance yield and purity. For example, dichloromethane as a solvent at 60°C under inert atmosphere achieves ~85% yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring conformation.
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% threshold for pharmacological studies).
- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 260.2).
- In Silico ADMET Prediction : Tools like ADMET Predictor™ evaluate logP, solubility, and cytochrome P450 interactions .
Intermediate Research Questions
Q. How can QSAR models be developed to predict the biological activity of this compound derivatives?
- Methodological Answer :
Dataset Preparation : Curate 43 compounds with experimental IC values against serotonin transporter (SERT). Convert IC to pIC (-log IC) for normalization .
Data Splitting : Use Kennard-Stone algorithm to divide data into 70% training (30 compounds) and 30% test (13 compounds) sets.
Descriptor Calculation : Compute molecular descriptors (e.g., topological polar surface area, logP) using MedChem Designer™.
Model Validation : Apply leave-one-out cross-validation (LOO-CV) and external test set validation (R > 0.7 required) .
Q. What experimental strategies address low correlation between in silico predictions and in vitro activity data?
- Methodological Answer :
- Descriptor Refinement : Include 3D descriptors (e.g., steric hindrance, electrostatic potential) to capture steric effects from the trifluoromethyl group.
- Activity Cliff Analysis : Identify structural outliers using similarity-index (SI) maps. For example, derivatives with para-substituted electron-withdrawing groups may show abrupt activity changes .
Advanced Research Questions
Q. How can bioisosteric replacements improve metabolic stability in this compound derivatives?
- Methodological Answer :
- Dewar Pyridine Isosteres : Replace the piperidine ring with 4H-Dewar pyridine to enhance metabolic stability while retaining affinity. This isosteric swap reduces susceptibility to hepatic CYP3A4 oxidation .
- Case Study : Replacing piperazine with piperidine in 5-HTR ligands increased metabolic half-life (t from 2.1 to 8.7 hours) but required compensatory structural adjustments to maintain receptor binding .
Q. What computational tools predict biological targets and activity spectra for novel piperidine derivatives?
- Methodological Answer :
- SwissTargetPrediction : Upload SMILES strings to predict G-protein-coupled receptor (GPCR) or kinase targets. For example, this compound shows 72% probability of binding to dopamine D receptors.
- PASS Online : Predicts anti-inflammatory and antineoplastic activities (Pa > 0.6 indicates high likelihood). Validation via in vitro assays (e.g., COX-2 inhibition) is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
